

Seviteronel tolerability without prednisone co-administration

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Compound Focus: Seviteronel

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Tolerability and Efficacy Summary

The table below summarizes key data from a phase 2 study of **seviteronel** in patients with mCRPC after enzalutamide treatment, conducted without routine oral steroid co-administration [1] [2].

Parameter	Findings
Study Design	Open-label, Phase 2; patients had prior enzalutamide treatment [2].
Dosing Regimens	450 mg twice daily (with dose titration) or 600/750 mg once daily (without titration) [1] [2].
Patient Number	17 [1] [2].
Primary Tolerability Outcome	Not well tolerated. High prevalence of adverse events led to premature study closure [1] [2].
Most Common Adverse Events (AEs)	Concentration impairment, fatigue, tremor, nausea [2].
Discontinuation due to Toxicity	Most patients discontinued treatment because of study drug-related toxicity [2].

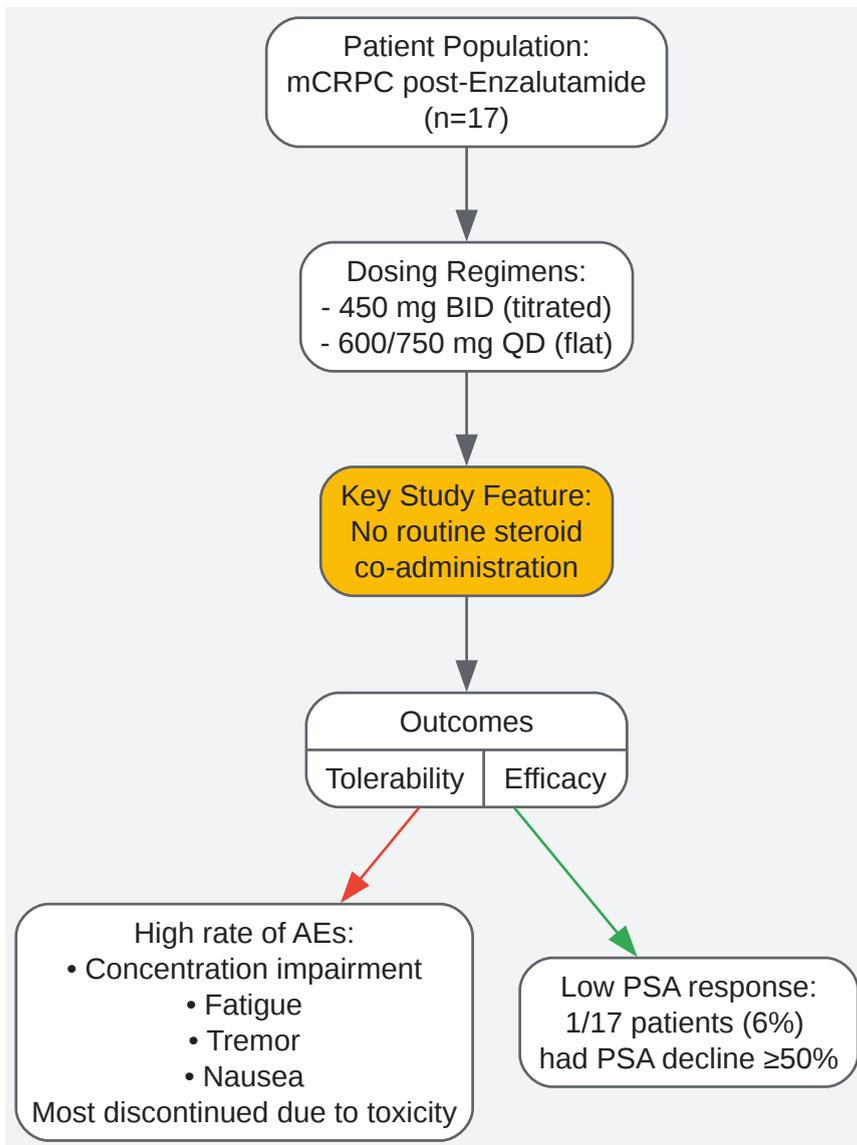
Parameter	Findings
Primary Efficacy Outcome (PSA response \geq 50%)	1 out of 17 patients (6%) [1] [2].
Conclusion	Limited tolerability and clinically insignificant response rate do not support further development of single-agent seviteronel without oral steroid co-administration in this population [1].

Experimental Protocol & Clinical Context

For researchers designing related experiments, here are the methodological details and context from this clinical study.

- **Study Population:** Men aged 18 years or older with progressive mCRPC previously treated with enzalutamide for longer than three 28-day cycles. About half (9 of 17) had prior exposure to docetaxel chemotherapy [1].
- **Intervention and Dosing: Seviteronel** was administered orally in 28-day continuous cycles **without routine oral steroid supplementation**. The study tested different dosing strategies:
 - Cohort A: 450 mg twice daily. Dosing could be titrated up to a maximum of 750 mg twice daily if no intolerable toxicities were observed.
 - Cohort B: A flat dose of 600 mg or 750 mg once daily [1].
- **Pharmacokinetic (PK) Context:** A population PK analysis across multiple studies found that **seviteronel** exhibits linear pharmacokinetics over the 50-750 mg dose range. While body weight and sex were identified as statistically significant covariates on drug clearance, the difference was not deemed clinically meaningful enough to alter the established dosing scheme [3].
- **Mechanism of Action & Rationale:** **Seviteronel** is an orally bioavailable, dual-acting small molecule that inhibits CYP17A1 17,20-lyase activity and acts as a competitive androgen receptor (AR) antagonist [1] [4]. Its higher selectivity for the 17,20-lyase over the 17 α -hydroxylase activity of CYP17A1 was a key differentiator, as this was hypothesized to block androgen production without necessitating concurrent steroid administration (e.g., prednisone) to prevent mineralocorticoid excess, which is required with abiraterone therapy [1] [4].

The diagram below illustrates the workflow and key findings of the clinical study.



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FAQs for Researchers

Q1: Why was **seviteronel developed without steroid co-administration?** Its mechanism was designed for greater selectivity, primarily inhibiting CYP17 17,20-lyase over 17 α -hydroxylase. This aimed to reduce upstream steroid accumulation and mineralocorticoid excess side effects, potentially eliminating the need for supplemental prednisone required by less selective inhibitors like abiraterone [1] [4].

Q2: What is the current clinical development status of single-agent **seviteronel without steroids?** Based on the results of this phase 2 trial, the authors concluded that **further development of the single-agent drug**

without oral steroid co-administration in patients with mCRPC is not supported [1]. However, the same research note mentions that studies investigating **seviteronel** combined with low-dose dexamethasone are ongoing in patients with androgen receptor-positive tumors [2].

Q3: Were the tolerability issues linked to a specific dosing schedule? The study found that none of the implemented dosing strategies (450 mg BID, 600 mg QD, or 750 mg QD) were well tolerated. The high prevalence of adverse events, particularly concentration impairment, was consistent across dosing groups and led to the trial's premature closure [1].

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